STF-31, chemically known as 4-({[(4-Tert-Butylphenyl)sulfonyl]amino}methyl)-N-(Pyridin-3-Yl)benzamide, is a small molecule initially identified as a potential anticancer agent. [] While early studies suggested its action as a glucose transporter 1 (GLUT1) inhibitor, later research revealed its primary mechanism involves the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. [] This discovery has broadened the scope of STF-31's research applications beyond cancer biology, encompassing areas like metabolic regulation, stem cell biology, and disease modeling.
The synthesis of STF-31 involves several chemical reactions that yield a compound with the molecular formula and a molecular weight of approximately 423.53 g/mol. While specific synthetic routes are not detailed in the available literature, compounds of this class are typically synthesized through multi-step organic reactions involving amines, ketones, and sulfonyl derivatives.
The synthesis process would include:
The molecular structure of STF-31 can be represented as follows:
STF-31's structure includes a sulfonamide group, which is critical for its biological activity, and various aromatic rings that contribute to its interaction with GLUT1. The precise three-dimensional conformation of STF-31 can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, although specific data from these analyses are not provided in the current literature.
STF-31 primarily acts through the inhibition of GLUT1, leading to decreased glucose uptake in cancer cells. The compound has been shown to induce selective cytotoxicity in VHL-deficient renal cell carcinoma lines while sparing normal cells.
The mechanism by which STF-31 exerts its effects involves:
This dual action contributes to its effectiveness against specific cancer types characterized by metabolic dysregulation.
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) would provide additional insights into its physical properties.
STF-31 has significant potential applications in scientific research and therapeutic development:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: